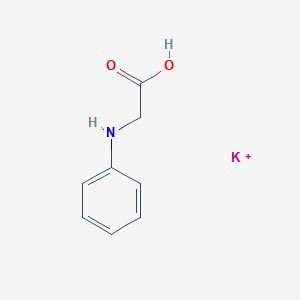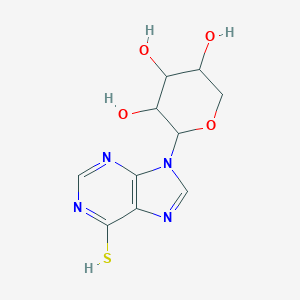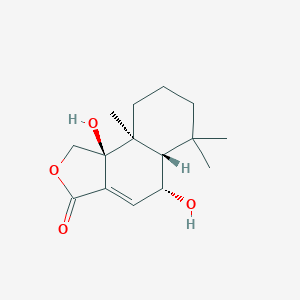
N-(4-乙烯基苯基)马来酰亚胺
描述
“N-(4-Vinylphenyl)maleimide” is a chemical compound with the molecular formula C12H9NO2 . It appears as a yellowish to green-yellow powder .
Synthesis Analysis
The synthesis of N-(4-Vinylphenyl)maleimide involves several raw materials including Sodium acetate, Ethanol, Potassium hydroxide, Acetone, CIS-BUTENEDIOIC ANHYDRIDE, Diethyl ether, and 2-(4-Aminophenyl)ethanol . In one study, vinyl acetate was copolymerized with different mole ratios of N-phenylmaleimide (NPMI) by a starvation feeding method .Molecular Structure Analysis
The molecular structure of N-(4-Vinylphenyl)maleimide consists of a five-membered ring and an N-aryl substituted structure . The average mass of the molecule is 199.205 Da .Chemical Reactions Analysis
N-phenylmaleimide (NPMI) exhibits remarkable thermal resistance properties when it forms homopolymers and copolymers . It can form alternating copolymers with electron-donating monomers such as styrene, isobutene, and vinyl ether . It can also copolymerize with electron-accepting monomers such as methyl methacrylate (MMA) or methyl acrylate (MA) through free radical copolymerization .Physical And Chemical Properties Analysis
N-(4-Vinylphenyl)maleimide has a density of 1.1919 (rough estimate), a boiling point of 336.72°C (rough estimate), and a refractive index of 1.5880 (estimate) .科学研究应用
聚合物合成: N-(4-乙烯基苯基)马来酰亚胺的自由基聚合可以产生不溶性聚合物,可能是由于乙烯和乙烯烯双键的聚合。使用碱金属叔丁醇酸盐引发剂的阴离子聚合会产生带有苯乙烯基团的马来酰亚胺聚合物链。阳离子聚合会产生带有马来酰亚胺基团的聚苯乙烯 (Hagiwara et al., 1991)。
接枝共聚: 可以利用γ射线辐照将N-(4-乙烯基苯基)马来酰亚胺衍生物接枝到聚氯乙烯薄膜上。这个过程受辐射剂量和单体浓度的影响,影响了接枝聚合物的热性能 (Abdel-Naby, 2001)。
电子束固化: 使用N-乙烯基吡咯烷酮等反应性稀释剂对N-(4-乙烯基苯基)马来酰亚胺衍生物进行电子束固化的研究表明,对产生聚合物的热稳定性有影响。功能化马来酰亚胺浓度较高会导致更好的热稳定性 (Pitchaimari et al., 2014)。
功能修饰: 可以使用马来酰亚胺化合物对聚乙烯醇进行功能修饰,为光交联和"硫醇点击"反应创造潜力 (Găină等,2016)。
控制自由基共聚合: N-(4-乙烯基苯基)马来酰亚胺和苯乙烯可以通过RAFT过程进行控制自由基共聚合,改善所得聚合物的热力学性能 (Yan-bing, 2008)。
热性能: 对从N-(4-乙烯基苯基)马来酰亚胺衍生物合成的聚合物的热性能进行了研究,揭示了有关其热降解动力学和稳定性的细节 (Mathew et al., 2000)。
溶剂对共聚合的影响: 分析了溶剂对N-(4-乙烯基苯基)马来酰亚胺衍生物共聚合的影响,展示了分子缔合在马来酰亚胺的反应性中的作用 (Elsabee et al., 1983)。
功能基选择性聚合: N-(4-乙烯基苯基)马来酰亚胺允许基于功能基进行选择性聚合,从而合成具有特定特性的聚合物 (Hirata et al., 2009)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-(4-ethenylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(13)15/h2-8H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFAYQNLIBPJJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370613 | |
| Record name | N-(4-VINYLPHENYL)MALEIMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19007-91-1 | |
| Record name | N-(4-VINYLPHENYL)MALEIMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



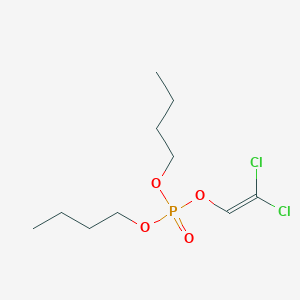
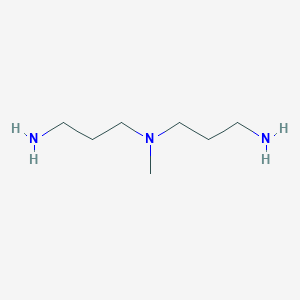


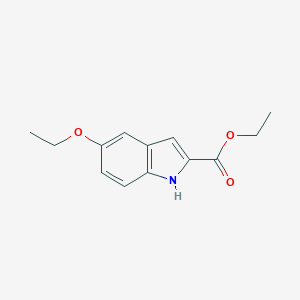
![1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one](/img/structure/B90878.png)

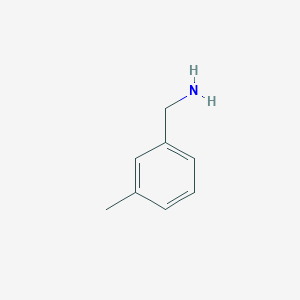
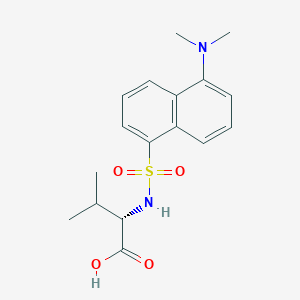
![[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine](/img/structure/B90886.png)
